(4-nitrophenyl)methyl 2-hydroxybenzoate
Overview
Description
(4-nitrophenyl)methyl 2-hydroxybenzoate is an organic compound that belongs to the ester class It is composed of a 4-nitrophenyl group attached to a methyl 2-hydroxybenzoate moiety
Scientific Research Applications
(4-nitrophenyl)methyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It can be used in enzyme assays to study esterases and hydrolases.
Industry: Used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and (4-nitrophenyl)methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride.
Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and (4-nitrophenyl)methanol.
Reduction: (4-aminophenyl)methyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it can be hydrolyzed by esterases to release 2-hydroxybenzoic acid, which has anti-inflammatory properties. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the nitro group, making it less reactive in redox reactions.
(4-nitrophenyl)methyl acetate: Contains an acetate group instead of a 2-hydroxybenzoate moiety, affecting its hydrolysis rate and biological activity.
(4-aminophenyl)methyl 2-hydroxybenzoate: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness
(4-nitrophenyl)methyl 2-hydroxybenzoate is unique due to the presence of both a nitro group and a 2-hydroxybenzoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)15(18)19/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSFMAYGDWSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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